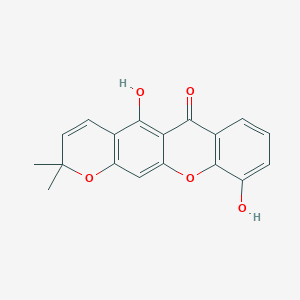

6-Deoxyjacareubin

Overview

Description

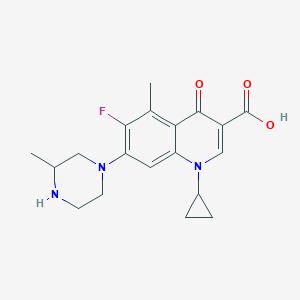

6-Deoxyjacareubin (6-DJ) is a naturally occurring polyphenol found in the bark of the Jacaranda tree. It has been studied extensively due to its potential therapeutic applications. 6-DJ has been found to have anti-inflammatory, anti-oxidative, anti-cancer, and anti-diabetic properties. It has been used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Neurodegenerative Disease Therapy : A study by Hoshino, Matsuzawa, and Takahashi (2020) in "Neuroscience Research" highlights the potential of 6-deoxyjacareubin in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). This compound shows promise in preventing hypoxia-induced cell death, which is crucial in the progression of such diseases (Hoshino, Matsuzawa, & Takahashi, 2020).

Cancer Research : Dai et al. (2013) in "Archiv der Pharmazie" synthesized 6Deoxyisojacareubin and found it to be a potent inhibitor of protein kinase C, showing moderate inhibitory activity against the QGY-7703 cell line. This suggests its potential in cancer drug development (Dai et al., 2013).

Chemical Synthesis and Differentiation : Locksley, Quillinan, and Scheinmann (1971) in the "Journal of The Chemical Society C: Organic" reported the unambiguous synthesis of this compound and related xanthones from Guttiferae extracts. This study enables the differentiation of linear pyranoxanthone from its angular isomer, contributing to chemical classification and analysis (Locksley, Quillinan, & Scheinmann, 1971).

Structural Analysis : A study on the structure of this compound found in Vismia latifolia by Doriguetto et al. (2001) in "Acta Crystallographica Section C-crystal Structure Communications" provided insights into its chemical structure, consisting of four six-membered rings and a distorted chair conformation (Doriguetto et al., 2001).

Antibacterial Properties : Ambarwati et al. (2020) in the "Indonesian Journal of Chemistry" discovered that this compound, extracted from Garcinia latissima Miq. fruit, exhibited weak antibacterial activity against Bacillus subtilis. This finding opens avenues for exploring its use in antibacterial applications (Ambarwati et al., 2020).

Mechanism of Action

Target of Action

6-Deoxyjacareubin primarily targets the Platelet Activating Factor (PAF) receptor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It also affects the permeability and dilatation of blood vessels .

Mode of Action

This compound interacts with the PAF receptor and inhibits its function. It exhibits potent antioxidant and antifungal activities . It inhibits the PAF receptor with an IC50 of 29.0 microM . This interaction results in the prevention of non-apoptotic cell death by inhibiting ROS (Reactive Oxygen Species) production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PAF signaling pathway. By inhibiting the PAF receptor, this compound disrupts the downstream effects of PAF, including platelet aggregation and inflammation . Additionally, by inhibiting ROS production, it impacts the oxidative stress pathways .

Pharmacokinetics

Its ability to inhibit the paf receptor and ros production suggests that it can be absorbed and distributed in the body to reach its target sites . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of the PAF receptor and ROS production by this compound leads to several molecular and cellular effects. It protects against non-apoptotic cell death and ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis (ALS) . It also shows antifungal activity against Cladosporium cucumerinum .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance its protective effects against cell death . .

Biochemical Analysis

Biochemical Properties

6-Deoxyjacareubin interacts with various biomolecules, primarily through its ability to inhibit ROS production . This interaction plays a crucial role in biochemical reactions, particularly those related to cell death and survival.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It protects against non-apoptotic cell death by inhibiting ROS production . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with ROS. By inhibiting ROS production, this compound can prevent non-apoptotic cell death . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in biomolecular binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a mouse model of familial amyotrophic lateral sclerosis (ALS), the administration of this compound significantly attenuated disease progression and improved locomotor dysfunction . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a study using male SOD1 G93A mice, a dosage of 5 mg/kg of this compound administered intraperitoneally every seven days for one month resulted in prolonged survival time and improved locomotor dysfunction .

Metabolic Pathways

Its ability to inhibit ROS production suggests that it may interact with enzymes or cofactors involved in oxidative stress pathways .

properties

IUPAC Name |

5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNIESSJWQBRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167420 | |

| Record name | 6-Deoxyjacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16265-56-8 | |

| Record name | 6-Deoxyjacareubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxyjacareubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxyjacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

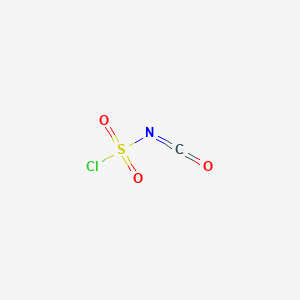

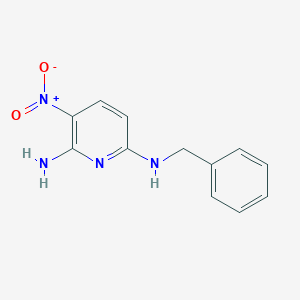

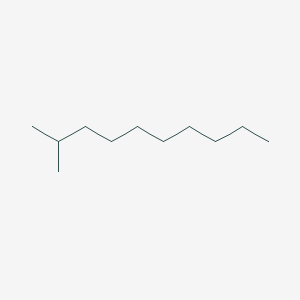

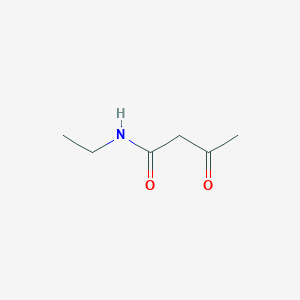

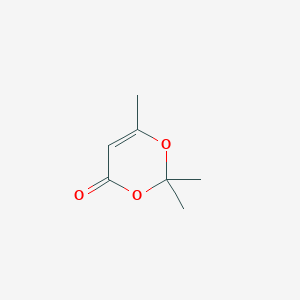

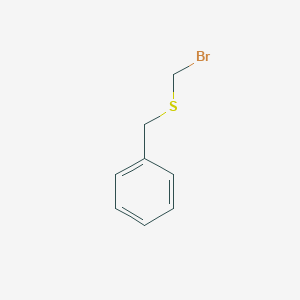

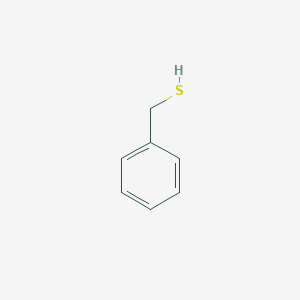

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42173.png)

![4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide](/img/structure/B42180.png)

![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)